molecular formula C23H26N6O2 B11231559 2-[{4-[(4-ethoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}(ethyl)amino]ethanol

2-[{4-[(4-ethoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}(ethyl)amino]ethanol

Cat. No.: B11231559
M. Wt: 418.5 g/mol
InChI Key: AGNHGHYGEKZOFC-UHFFFAOYSA-N
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Description

2-({4-[(4-ETHOXYPHENYL)AMINO]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}(ETHYL)AMINO)ETHAN-1-OL is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

The synthesis of 2-({4-[(4-ETHOXYPHENYL)AMINO]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}(ETHYL)AMINO)ETHAN-1-OL involves multiple steps, starting from the appropriate aromatic amines and pyrazolo[3,4-d]pyrimidine intermediates. The reaction conditions typically include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-({4-[(4-ETHOXYPHENYL)AMINO]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}(ETHYL)AMINO)ETHAN-1-OL has several scientific research applications:

Comparison with Similar Compounds

Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives, such as:

  • Pyrazolo[3,4-d]pyrimidine-4-amine
  • Pyrazolo[3,4-d]pyrimidine-6-carboxamide
  • Pyrazolo[3,4-d]pyrimidine-4-thiol

These compounds share a similar core structure but differ in their substituents, which can significantly affect their biological activity and therapeutic potential .

Properties

Molecular Formula

C23H26N6O2

Molecular Weight

418.5 g/mol

IUPAC Name

2-[[4-(4-ethoxyanilino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]-ethylamino]ethanol

InChI

InChI=1S/C23H26N6O2/c1-3-28(14-15-30)23-26-21(25-17-10-12-19(13-11-17)31-4-2)20-16-24-29(22(20)27-23)18-8-6-5-7-9-18/h5-13,16,30H,3-4,14-15H2,1-2H3,(H,25,26,27)

InChI Key

AGNHGHYGEKZOFC-UHFFFAOYSA-N

Canonical SMILES

CCN(CCO)C1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)OCC

Origin of Product

United States

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